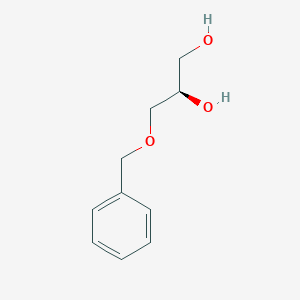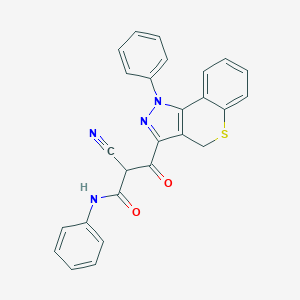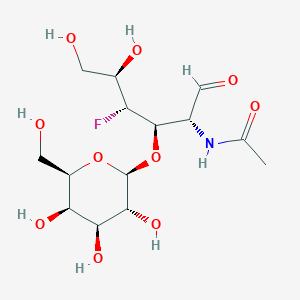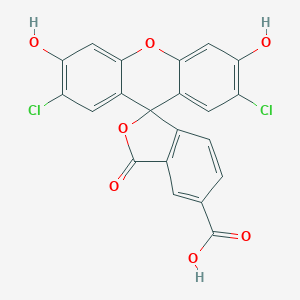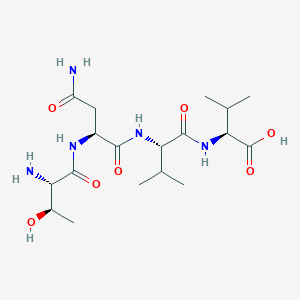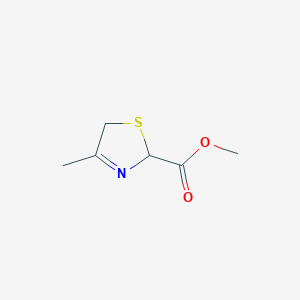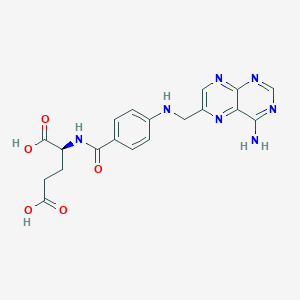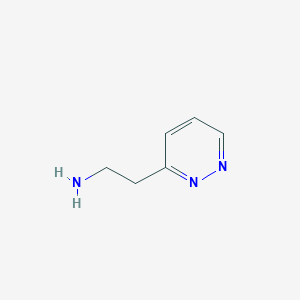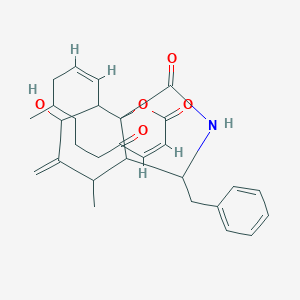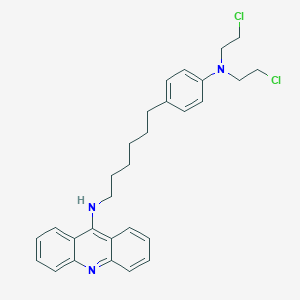
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, also known as AC-9, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. AC-9 belongs to the class of acridine derivatives, which have been shown to exhibit significant antitumor activity.
Mécanisme D'action
The exact mechanism of action of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is not fully understood. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has also been shown to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA damage repair.
Effets Biochimiques Et Physiologiques
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been shown to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of PARP, leading to DNA damage and apoptosis in cancer cells. Physiologically, 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been shown to reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is its broad-spectrum antitumor activity, which makes it a promising candidate for the development of novel cancer therapies. However, one limitation of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is its potential toxicity, particularly to normal cells. Further research is needed to determine the optimal dosage and administration schedule for 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- in order to minimize toxicity while maximizing its antitumor activity.
Orientations Futures
There are several future directions for research on 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-. One area of interest is the development of novel drug delivery systems for 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that could predict the response of cancer cells to 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, which could help to identify patients who are most likely to benefit from treatment with 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-. Finally, further research is needed to elucidate the exact mechanism of action of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, which could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- can be synthesized using a multi-step process involving the reaction of 9-aminoacridine with 1,6-dibromohexane, followed by the reaction with 4-(bis(2-chloroethyl)amino)phenylboronic acid. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 1-bromo-6-hexanol to yield 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-.
Applications De Recherche Scientifique
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has also been shown to have a synergistic effect when combined with other chemotherapeutic agents, such as doxorubicin and cisplatin.
Propriétés
Numéro CAS |
125173-75-3 |
|---|---|
Nom du produit |
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- |
Formule moléculaire |
C29H33Cl2N3 |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
N-[6-[4-[bis(2-chloroethyl)amino]phenyl]hexyl]acridin-9-amine |
InChI |
InChI=1S/C29H33Cl2N3/c30-18-21-34(22-19-31)24-16-14-23(15-17-24)9-3-1-2-8-20-32-29-25-10-4-6-12-27(25)33-28-13-7-5-11-26(28)29/h4-7,10-17H,1-3,8-9,18-22H2,(H,32,33) |
Clé InChI |
BOTVOSDEXKKBSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCC4=CC=C(C=C4)N(CCCl)CCCl |
Autres numéros CAS |
125173-75-3 |
Synonymes |
N-[6-[4-[bis(2-chloroethyl)amino]phenyl]hexyl]acridin-9-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



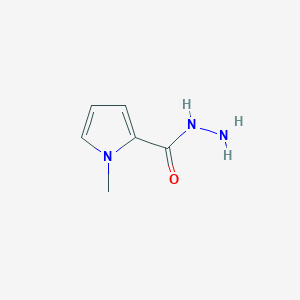
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
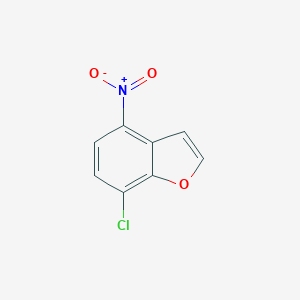
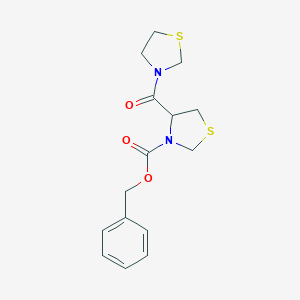
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
